

Host cell receptors and entry mechanisms for HCoV-OC43

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An In-depth Technical Guide on Host Cell Receptors and Entry Mechanisms for HCoV-OC43

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Human Coronavirus OC43 (HCoV-OC43) host cell interaction and entry processes. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in antiviral drug development.

Host Cell Receptors

HCoV-OC43 utilizes a multi-step attachment process involving specific cell surface molecules. The primary attachment and entry receptor is N-acetyl-9-O-acetylneuraminic acid (sialic acid) [1][2][3][4]. Additionally, Human Leukocyte Antigen (HLA) class I molecules have been implicated as potential receptors[5].

Sialic Acid as the Primary Receptor

The principal receptor determinant for HCoV-OC43 is 9-O-acetylated sialic acid (9-O-Ac-Sia), which are terminal sugar residues on glycoproteins and glycolipids. The viral Spike (S) protein, a key determinant of host tropism, mediates this binding. Specifically, the N-terminal domain A (S1A) of the S1 subunit of the spike protein is responsible for recognizing and binding to 9-O-Ac-Sia. This interaction is crucial for initiating infection. While the S protein is the primary mediator of this binding, the hemagglutinin-esterase (HE) protein can also bind to 9-O-

acetylated sialic acids, but its main role is as a receptor-destroying enzyme, facilitating the release of viral progeny.

HCoV-OC43 exhibits a preference for α 2,6-linked sialic acids over the α 2,3 linkage, a subtle but significant difference in affinity when compared to the closely related bovine coronavirus (BCoV).

HLA Class I as a Putative Co-receptor

Early studies identified HLA class I antigens as a potential receptor for HCoV-OC43. Monoclonal antibodies targeting HLA-A, -B, and -C specificities were shown to block HCoV-OC43 infectivity in human rhabdomyosarcoma (RD) cells. Further experiments demonstrated that the virus could recognize HLA class I on the cell surface. However, the definitive role of HLA class I as a primary entry receptor remains a subject of further investigation, with some studies suggesting it may act as an attachment factor or co-receptor rather than the sole entry mediator, particularly for certain viral strains or cell types. Some research indicates that for clinical strains of HCoV-OC43, sialic acids are the primary entry receptors, whereas BCoV and canine respiratory coronavirus (CRCoV) may utilize HLA class I for entry.

Viral Entry Mechanisms

The entry of HCoV-OC43 into host cells is a complex process that follows receptor binding and involves internalization through a specific endocytic pathway, followed by proteolytic activation of the spike protein to mediate membrane fusion.

Endocytic Pathway

HCoV-OC43 enters susceptible cells, such as HCT-8, via endocytosis. The primary route of internalization is a clathrin-independent, caveolin-mediated endocytic pathway. This process is dependent on dynamin, a GTPase essential for the scission of endocytic vesicles. Following binding to cell surface receptors, viral particles migrate to caveolin-1-rich invaginations and are trafficked to endosomes. Successful entry also requires the unwinding of the actin cortex, although actin filaments themselves are not necessary for the internalization process.

Spike Protein Activation and Membrane Fusion

For the viral envelope to fuse with the host cell membrane and release the viral genome into the cytoplasm, the spike protein must be proteolytically cleaved and activated. This process is mediated by host cell proteases. HCoV-OC43 can utilize two distinct pathways for spike protein activation depending on the viral strain and the availability of proteases on the host cell.

- **Cell-Surface Fusion:** Clinical isolates of HCoV-OC43 preferentially use the transmembrane protease serine 2 (TMPRSS2) located on the cell surface for spike protein cleavage. This allows for direct fusion of the viral envelope with the plasma membrane.
- **Endosomal Fusion:** Cell-culture-adapted strains of HCoV-OC43 may utilize endosomal cysteine proteases, such as cathepsins, for spike protein activation. This occurs after the virus has been internalized into endosomes and requires the acidic environment of these compartments for optimal protease activity.

Quantitative Data

The binding affinity of the HCoV-OC43 S1A domain to 9-O-acetylated sialic acids has been quantified and compared to related coronaviruses.

Virus	S1A Domain Binding Affinity (Relative to BCoV)	Preferred Sialic Acid Linkage	Reference
HCoV-OC43	~32-fold lower	α 2,6	
BCoV	1	α 2,3	
PHEV	~1,450-fold lower	Not specified	

Experimental Protocols

This section details the methodologies for key experiments used to study HCoV-OC43 host cell interaction and entry.

Virus Propagation and Titration

Virus Propagation in Cell Culture:

- Seed susceptible cells, such as human rectal tumor (HRT-18) or human lung fibroblast (MRC-5) cells, in T75 flasks and grow to 80-90% confluency.
- Wash the cell monolayer with phosphate-buffered saline (PBS).
- Inoculate the cells with HCoV-OC43 at a multiplicity of infection (MOI) of 0.01-0.1 in serum-free medium.
- Adsorb the virus for 1-2 hours at 33°C, with gentle rocking every 15-20 minutes.
- Remove the inoculum and add fresh culture medium supplemented with 2% fetal bovine serum (FBS).
- Incubate the infected cells at 33°C and 5% CO₂.
- Monitor the cells daily for the development of cytopathic effect (CPE), which may include cell rounding and detachment.
- Harvest the virus-containing supernatant when significant CPE is observed (typically 5-7 days post-infection).
- Clarify the supernatant by centrifugation at low speed to remove cell debris.
- Aliquot the viral stock and store at -80°C.

Virus Titration by TCID₅₀ Assay:

- Seed HCT-8 or VeroE6/TMPRSS2 cells in a 96-well plate and grow to confluency.
- Prepare ten-fold serial dilutions of the viral stock in culture medium.
- Inoculate the cell monolayers with 100 µL of each viral dilution, with 8 replicates per dilution.
- Incubate the plate at 33°C for 5-8 days.
- Observe the wells for the presence of CPE using a light microscope.

- The 50% tissue culture infectious dose (TCID₅₀) is calculated using the Reed-Muench method.

Receptor Binding Assays

Hemagglutination (HA) Assay:

- Prepare two-fold serial dilutions of the virus sample in PBS in a V-bottom 96-well plate.
- Add a suspension of 0.5% chicken or mouse red blood cells (RBCs) to each well.
- Incubate the plate at 4°C for 1-2 hours.
- The HA titer is determined as the reciprocal of the highest virus dilution that causes complete agglutination of RBCs.

Solid-Phase Lectin-Binding Assay (sp-LBA):

- Coat a high-binding 96-well plate with a sialic acid-containing glycoprotein (e.g., bovine submaxillary mucin) overnight at 4°C.
- Wash the plate with PBS containing 0.05% Tween 20 (PBST).
- Block the wells with a blocking buffer (e.g., 5% non-fat milk in PBST) for 1 hour at room temperature.
- Add serial dilutions of the purified S1A-Fc fusion protein and incubate for 2 hours at room temperature.
- Wash the plate with PBST.
- Add a horseradish peroxidase (HRP)-conjugated anti-Fc antibody and incubate for 1 hour at room temperature.
- Wash the plate with PBST.
- Add a TMB substrate solution and stop the reaction with sulfuric acid.
- Measure the absorbance at 450 nm to quantify binding.

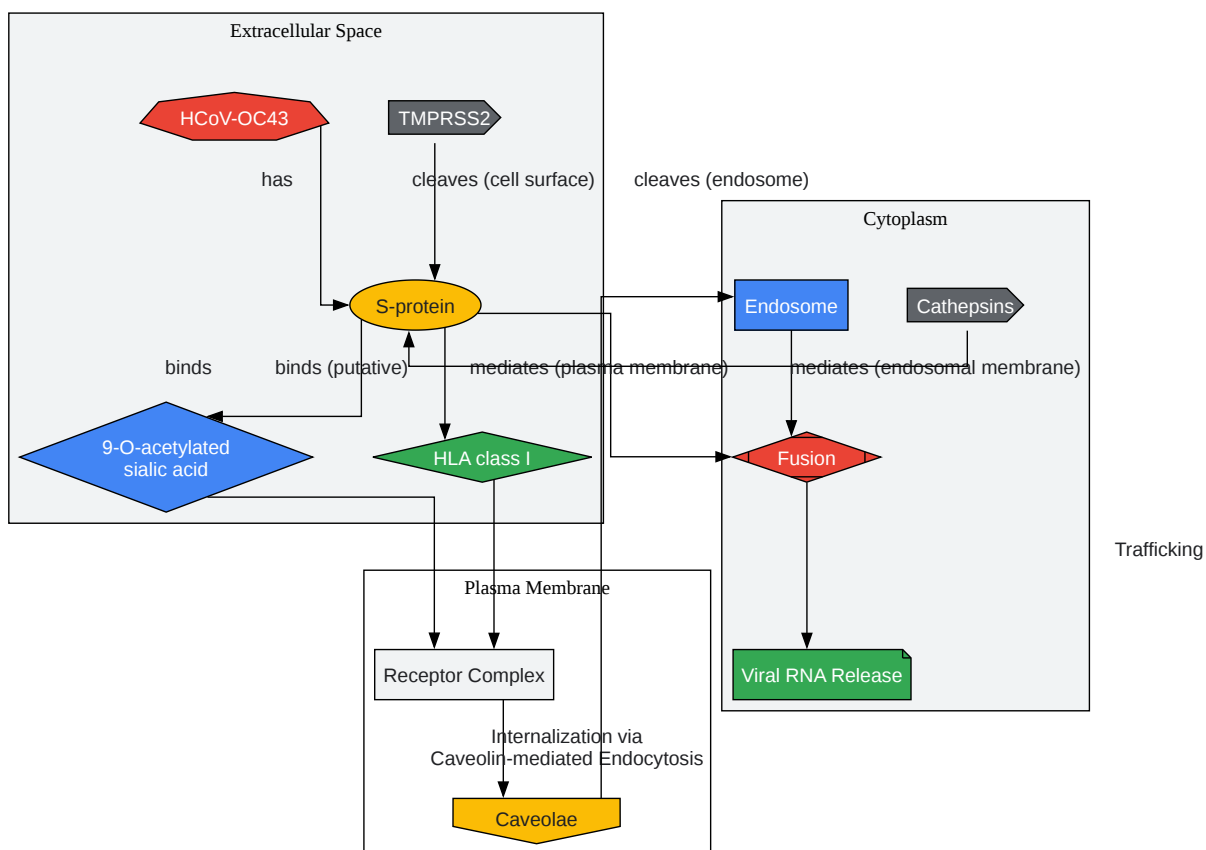
Virus Entry Assays

Inhibitor-Based Entry Assay:

- Seed susceptible cells (e.g., HCT-8) in a 96-well plate and grow to confluency.
- Pre-treat the cells with specific inhibitors of endocytic pathways (e.g., nystatin for caveolae-mediated endocytosis) or protease inhibitors (e.g., camostat for TMPRSS2, E-64d for cathepsins) for 1-2 hours.
- Infect the cells with HCoV-OC43 in the presence of the inhibitors.
- After 1-2 hours of adsorption, remove the inoculum and add fresh medium containing the inhibitors.
- Incubate for 24-48 hours.
- Quantify viral infection by immunofluorescence staining for a viral protein (e.g., nucleocapsid), qRT-PCR for viral RNA, or a TCID50 assay of the supernatant.

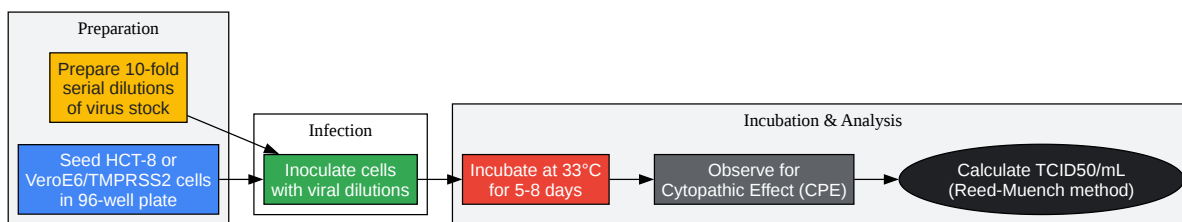
Visualizations

Signaling Pathways and Experimental Workflows



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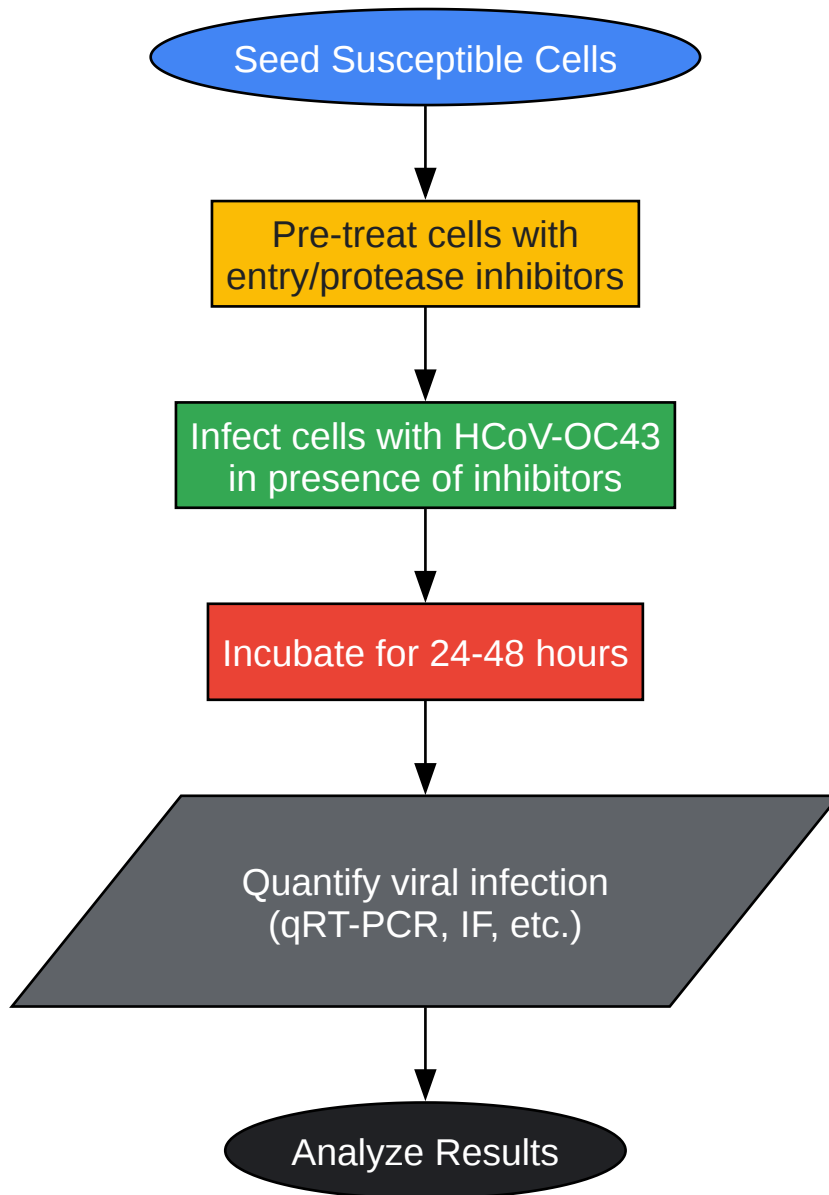
Caption: HCoV-OC43 entry pathway.



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Caption: TCID50 assay workflow.

Inhibitor-Based Entry Assay Workflow



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